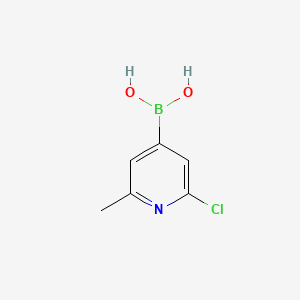

2-Chloro-6-methylpyridine-4-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-6-methylpyridine-4-boronic acid, also known as CMPAB, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of pyridine and is used as a reagent in organic synthesis. CMPAB can be used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, which are used to synthesize biaryls. CMPAB can also be used in other reactions, such as Buchwald-Hartwig amination, Sonogashira couplings, and Stille couplings.

Aplicaciones Científicas De Investigación

Overview

2-Chloro-6-methylpyridine-4-boronic acid is a boronic acid derivative, a class of compounds known for their versatile applications in organic synthesis, material science, and medicinal chemistry. Although there is no direct study focusing on the specific applications of 2-Chloro-6-methylpyridine-4-boronic acid, insights can be drawn from the broader research on boronic acids and their derivatives.

Applications in Material Science and Chemistry

Boronic acids and their derivatives play a crucial role in material science, particularly in the creation of novel materials with unique properties. For example, boron-containing compounds like 2-Chloro-6-methylpyridine-4-boronic acid can be involved in the development of open-framework materials. These materials, characterized by their layered and three-dimensional structures, are noted for their potential applications in catalysis, nonlinear optics, and as components in display and lighting devices due to their photoluminescence and second harmonic generation properties (Lin & Yang, 2011).

Medical and Biological Applications

In the realm of medicinal chemistry, boronic acids are gaining attention for their drug discovery potentials. Their unique properties, such as forming stable covalent bonds with various biomolecules, allow for the development of boronic acid-based drugs. Some boronic acid drugs have been approved by regulatory agencies, highlighting their significance in therapy (Plescia & Moitessier, 2020). Moreover, boron-containing compounds have demonstrated effectiveness as antimicrobial agents and in targeting specific biological pathways, offering insights into their potential applications in treating infections and other diseases (Estevez-Fregoso et al., 2021).

Environmental Applications

Boronic acids are also explored for their environmental applications, particularly in the treatment and purification of water. Studies on boron removal techniques highlight the efficacy of boronic acid derivatives in addressing the challenges posed by boron contamination in water sources. Layered double hydroxides (LDHs), for instance, have shown promise in the effective removal of boron species, underscoring the potential of boronic acid derivatives in environmental remediation efforts (Theiss et al., 2013).

Propiedades

IUPAC Name |

(2-chloro-6-methylpyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDHMBLTDQMBOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)Cl)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678219 |

Source

|

| Record name | (2-Chloro-6-methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-methylpyridine-4-boronic acid | |

CAS RN |

1320397-15-6 |

Source

|

| Record name | (2-Chloro-6-methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B594380.png)

![Pyrimido[5,4-e][1,2,4]dioxazine](/img/structure/B594386.png)

![(1S)-1-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B594394.png)